2-(3-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide
Overview
Description
2-(3-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a methoxyphenyl group, and a thioxotetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Synthesis of the Thioxotetrahydropyrimidine Ring: This can be achieved by reacting thiourea with a β-dicarbonyl compound under acidic conditions.
Coupling Reactions: The indole derivative is then coupled with the thioxotetrahydropyrimidine intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Acylation: The final step involves the acylation of the coupled product with phenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the thioxotetrahydropyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The compound may also interact with inflammatory pathways, reducing the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
- **(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one
Uniqueness
2-(3-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide is unique due to its combination of an indole moiety with a thioxotetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-[(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O4S/c1-36-21-13-11-20(12-14-21)32-27(35)23(26(34)30-28(32)37)15-18-16-31(24-10-6-5-9-22(18)24)17-25(33)29-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,29,33)(H,30,34,37)/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUUSYIAJLUMCN-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365628 | |
Record name | AC1LZGLL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347916-04-5 | |
Record name | NSC731242 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AC1LZGLL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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